

An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(4-Chlorobenzoyl)piperidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Chlorobenzoyl)piperidin-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant biological context, presenting data in a format amenable to research and development.

Chemical Identity and Structure

The compound with the common name **1-(4-Chlorobenzoyl)piperidin-4-one** is systematically named according to IUPAC nomenclature.

IUPAC Name: **1-(4-chlorobenzoyl)piperidin-4-one**[\[1\]](#)

Chemical Structure:

Caption: 2D Structure of **1-(4-chlorobenzoyl)piperidin-4-one**

Physicochemical Properties

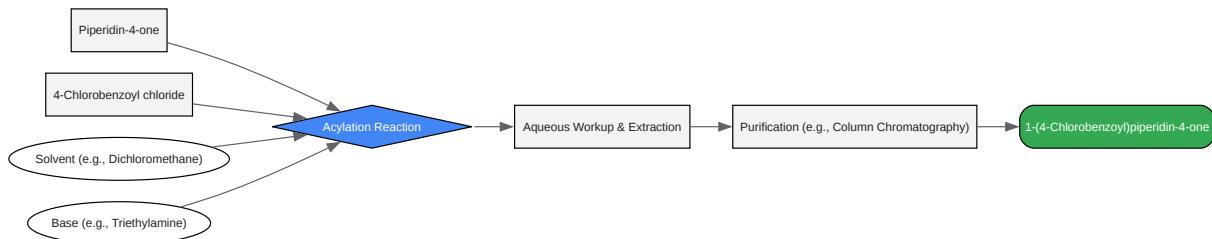
A summary of the key quantitative data for **1-(4-Chlorobenzoyl)piperidin-4-one** is presented in the table below. These properties are crucial for its handling, formulation, and assessment in various experimental settings.

Property	Value	Reference
Molecular Formula	C12H12CINO2	[1]
Molecular Weight	237.68 g/mol	[1]
Appearance	White to pale yellow solid	[2]
Melting Point	60-63 °C	[3]
Boiling Point	356.2 ± 32.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm³	[3]
Flash Point	169.2 ± 25.1 °C	[3]
Water Solubility	Slightly soluble in water	[3]
SMILES	O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1	[1]
InChI Key	VEXLZSWFSWYAO-N UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocols

The synthesis of **1-(4-Chlorobenzoyl)piperidin-4-one** typically involves the acylation of a piperidin-4-one precursor. A general and logical workflow for its preparation is outlined below. The piperidin-4-one nucleus is a versatile intermediate in the synthesis of various biologically active molecules.[\[5\]](#)[\[6\]](#)

General Synthesis Workflow

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Caption: Generalized synthetic workflow for **1-(4-Chlorobenzoyl)piperidin-4-one**.

Detailed Experimental Protocol Example:

While a specific protocol for **1-(4-Chlorobenzoyl)piperidin-4-one** is not readily available in the searched literature, a representative procedure can be adapted from the synthesis of analogous N-acylpiperidines.^[7]

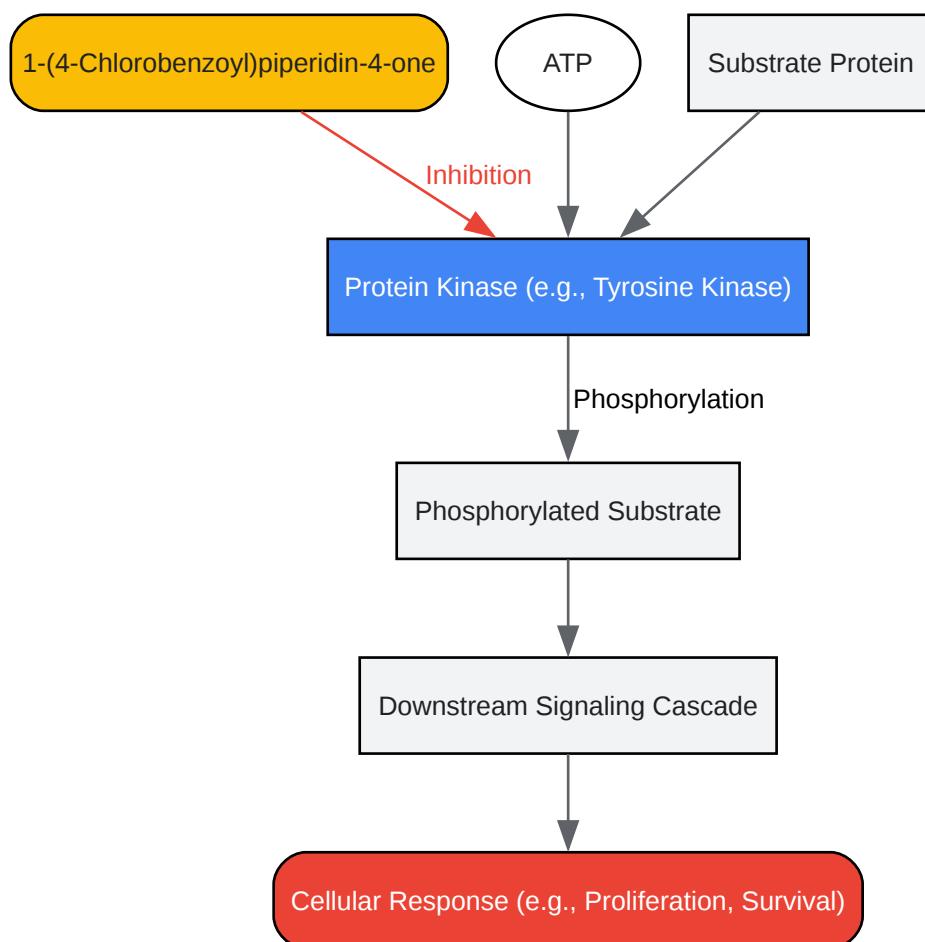
- **Reaction Setup:** To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane, 4-chlorobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally, brine.
- **Isolation and Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Biological Context and Potential Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system effects.^{[5][6]} Derivatives of piperidine have been investigated for their potential as inhibitors of various enzymes and modulators of cellular receptors.^{[8][9]}

While specific signaling pathway involvement for **1-(4-Chlorobenzoyl)piperidin-4-one** is not detailed in the provided search results, based on the activities of related compounds, a hypothetical mechanism of action could involve the modulation of kinase signaling pathways, which are often implicated in cancer.

Hypothetical Kinase Inhibition Pathway



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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a protein kinase. By blocking the kinase's activity, it prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades that could otherwise lead to cellular responses like proliferation and survival, which are hallmarks of cancer. This remains a conceptual model pending specific experimental validation for this particular molecule.

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